

Application Notes and Protocols for T3-ATA (S-isomer) In Vitro Research

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Compound of Interest

Compound Name: T3-ATA (S-isomer)

Cat. No.: B2964346

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Disclaimer: Extensive literature searches did not yield specific in vitro studies utilizing **T3-ATA (S-isomer)**. Therefore, the following application notes and protocols are based on the well-characterized effects of its parent compound, Triiodothyronine (T3), the active form of thyroid hormone. **T3-ATA (S-isomer)** is described as an active form of thyroid hormone; thus, its biological activity and effective concentration range in vitro are anticipated to be comparable to T3. Researchers are advised to perform initial dose-response experiments to determine the optimal concentration for their specific cell system and endpoint.

Introduction

T3-ATA (S-isomer) is the S-isomer of Triiodothyroacetic acid N-acetyl-S-acetylcysteine conjugate, which is considered an active form of thyroid hormone. Thyroid hormones are critical regulators of metabolism, growth, and development. Their effects are primarily mediated through nuclear thyroid hormone receptors (TRs), which are ligand-activated transcription factors that modulate gene expression.[1][2][3][4] There are two major isoforms of TRs, TR α and TR β , which can form heterodimers with the retinoid X receptor (RXR) to bind to thyroid hormone response elements (TREs) on the DNA.[1] This interaction regulates the transcription of target genes. Beyond this genomic pathway, thyroid hormones can also elicit rapid, non-genomic effects.

These application notes provide a summary of the expected in vitro activity of **T3-ATA (S-isomer)** based on data from T3, recommended concentration ranges for initial experiments, and detailed protocols for relevant cell-based assays.

Data Presentation: Recommended Concentration Range for T3 In Vitro

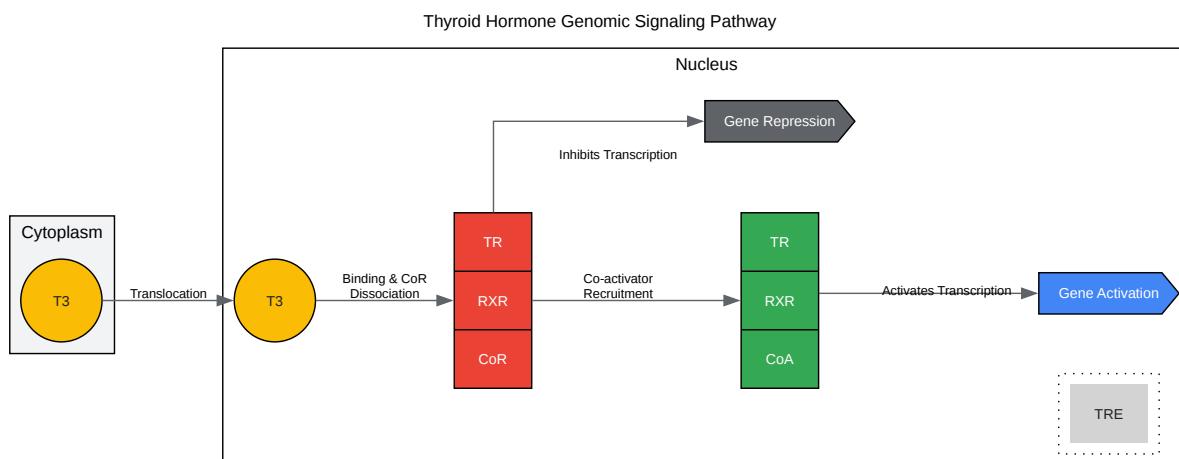
The effective concentration of T3 in vitro is highly dependent on the cell type, the specific biological endpoint being measured, and the duration of exposure. The table below summarizes typical concentration ranges for T3 from published studies, which can serve as a starting point for experiments with **T3-ATA (S-isomer)**.

Parameter	Cell Type	Concentration Range	Observed Effect	Reference
Gene Transcription	Rat Pituitary GH3 Cells	10 nM (10 ⁻⁸ M)	Stimulation of transcription from TRE-containing promoters.	
Receptor Translocation	N/A	Picomolar to Nanomolar	Induction of thyroid receptor beta translocation.	
Aortic Contractility	Rat Aortic Rings	1 nM - 10 µM	No alteration of contractility in acute in vitro treatment.	
Receptor Binding	N/A	Picomolar range	High-affinity binding to thyroid hormone receptors.	
Gene Expression	Xenopus laevis tadpoles	Concentration-dependent	Upregulation of TH-response genes.	

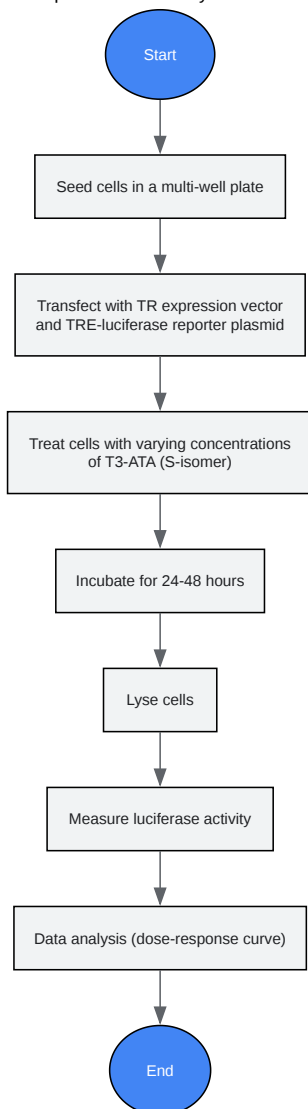
Signaling Pathways and Experimental Workflows

Thyroid Hormone Genomic Signaling Pathway

Thyroid hormones, upon entering the cell, translocate to the nucleus and bind to thyroid hormone receptors (TRs), which are typically heterodimerized with retinoid X receptors (RXRs) and bound to thyroid hormone response elements (TREs) on the DNA. In the absence of a ligand, the TR/RXR complex is often bound to corepressor proteins, inhibiting gene transcription. Ligand binding induces a conformational change in the TR, leading to the dissociation of corepressors and recruitment of coactivator proteins, which then promotes the transcription of target genes.



Reporter Gene Assay Workflow



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